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molecular formula C6H4ClN3O B1602949 6-Chloroimidazo[1,2-b]pyridazin-2-ol CAS No. 55690-62-5

6-Chloroimidazo[1,2-b]pyridazin-2-ol

Cat. No. B1602949
M. Wt: 169.57 g/mol
InChI Key: KVFHSAYTZOLXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248740B1

Procedure details

2.69 g of 6-chloro-2-hydroxyimidazo[1,2-b]pyridazine was suspended in 30 ml of N,N-dimethylformamide; 838 mg of a 60% sodium hydride dispersion in mineral oil was added little by little, followed by stirring at room temperature for 30 minutes. Under ice water cooling conditions, 1.2 ml of methyl iodide was added, followed by stirring at room temperature for 3 days. Ice water was added, followed by extraction with ethyl acetate; the extract was washed with saline and dried with magnesium sulfate. After the dry product was concentrated under reduced pressure, the residue was subjected to silica gel column chromatography and eluted with hexane:ethyl acetate (5:1). The desired fraction was collected and concentrated to yield 1.05 g of the title compound.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([OH:11])[N:10]=2)[N:7]=1.[H-].[Na+].[CH3:14]I>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([O:11][CH3:14])[N:10]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.69 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
CI
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After the dry product was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with hexane:ethyl acetate (5:1)
CUSTOM
Type
CUSTOM
Details
The desired fraction was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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